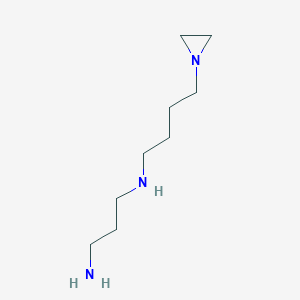
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine, commonly known as AZD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. AZD belongs to a class of compounds known as alkylating agents, which are used to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of AZD involves the formation of covalent bonds between the compound and DNA. This results in the formation of DNA adducts, which interfere with DNA replication and transcription. The formation of DNA adducts ultimately leads to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
AZD has been shown to have both biochemical and physiological effects. Biochemically, AZD has been shown to induce DNA damage and inhibit DNA replication and transcription. Physiologically, AZD has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, AZD has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AZD for lab experiments is its relative ease of synthesis. In addition, AZD has been extensively studied, and its mechanism of action is well understood. However, one limitation of AZD is its potential toxicity to normal cells. In addition, the formation of DNA adducts can lead to the development of drug resistance in cancer cells.
Direcciones Futuras
There are several future directions for the study of AZD. One potential direction is the development of new analogs of AZD that have increased efficacy and decreased toxicity. In addition, the use of AZD in combination with other cancer treatments, such as radiation therapy and chemotherapy, is an area of active research. Finally, the use of AZD in gene therapy and as a tool for studying DNA-protein interactions also holds promise for future research.
Conclusion:
In conclusion, AZD is a promising compound for cancer treatment that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in gene therapy and DNA-protein interactions. While AZD has limitations, such as potential toxicity to normal cells and the development of drug resistance, its relative ease of synthesis and well-understood mechanism of action make it a valuable tool for scientific research. Future research on AZD should focus on the development of new analogs, combination therapies, and alternative applications in gene therapy and DNA-protein interactions.
Métodos De Síntesis
The synthesis of AZD involves the reaction of 1,3-propanediamine with 1,4-dibromobutane and sodium azide. The reaction results in the formation of AZD, which is a white crystalline solid. The synthesis of AZD is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
AZD has been extensively studied for its potential applications in cancer treatment. Alkylating agents such as AZD are used to inhibit the growth of cancer cells by damaging their DNA. AZD has been shown to be effective against various types of cancer, including breast, lung, and ovarian cancer. In addition, AZD has also been studied for its potential applications in gene therapy and as a tool for studying DNA-protein interactions.
Propiedades
Número CAS |
154264-47-8 |
|---|---|
Nombre del producto |
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine |
Fórmula molecular |
C9H21N3 |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
N'-[4-(aziridin-1-yl)butyl]propane-1,3-diamine |
InChI |
InChI=1S/C9H21N3/c10-4-3-6-11-5-1-2-7-12-8-9-12/h11H,1-10H2 |
Clave InChI |
JVMUEYFSUCQOKO-UHFFFAOYSA-N |
SMILES |
C1CN1CCCCNCCCN |
SMILES canónico |
C1CN1CCCCNCCCN |
Otros números CAS |
154264-47-8 |
Sinónimos |
N(8)-aziridinylspermidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



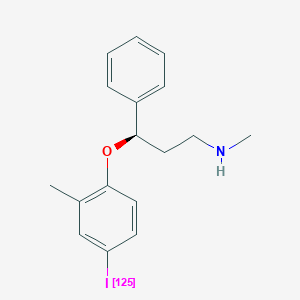

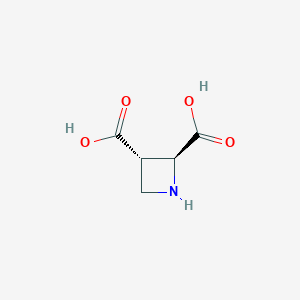
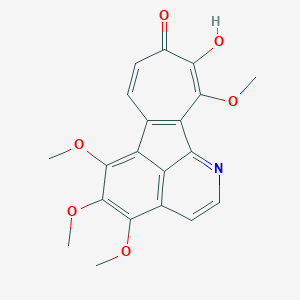
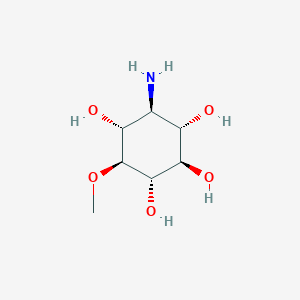
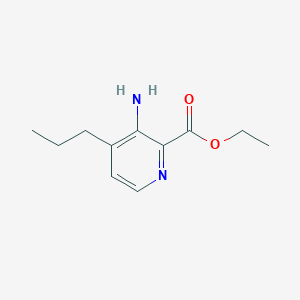
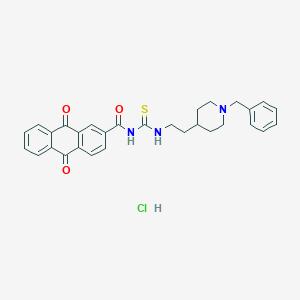

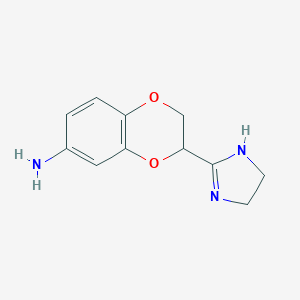
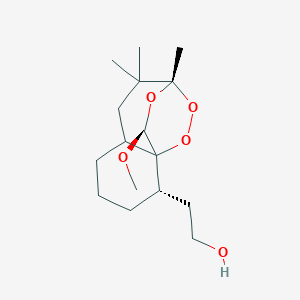

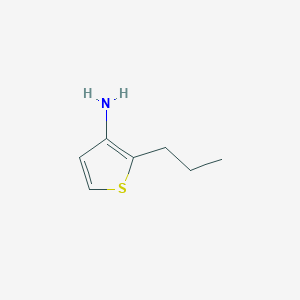
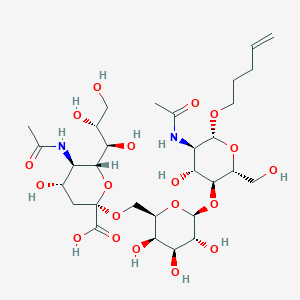
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)